1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one
Description
1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused with an ethanone moiety. The structure includes a methyl substituent at position 2 and an amino group at position 6 of the thiazole ring. The ethanone group may enhance solubility or serve as a functional handle for further derivatization.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(6-amino-2-methyl-[1,3]thiazolo[5,4-b]pyridin-7-yl)ethanone |
InChI |
InChI=1S/C9H9N3OS/c1-4(13)7-6(10)3-11-9-8(7)12-5(2)14-9/h3H,10H2,1-2H3 |
InChI Key |
ZNPWXOHRHOBKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN=C2S1)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
This method employs enamine intermediates for annulation. For example:
Reaction Scheme 2:
$$
\text{2-Amino-3-cyanopyridine} \xrightarrow{\text{Ac₂O, Δ}} \text{Enamine intermediate} \xrightarrow{\text{S, Δ}} \text{Thiazolo[5,4-b]pyridine}
$$
Key Steps:
- Enamine Formation: Acetylation of the amino group facilitates electron delocalization.
- Sulfur Incorporation: Elemental sulfur introduces the thiazole sulfur atom, followed by cyclization.
Yield Optimization:
- Temperature: 120–140°C in dipolar aprotic solvents (e.g., DMF).
- Catalyst: CuI (10 mol%) enhances cyclization efficiency.
Functionalization Strategies
Introduction of the 6-Amino Group
The amino group at position 6 can be introduced via:
Method A: Nitration-Reduction Sequence
- Nitration:
$$
\text{Thiazolo[5,4-b]pyridine} \xrightarrow{\text{HNO₃, H₂SO₄}} \text{6-Nitro derivative}
$$
Conditions: 0°C to room temperature, 2–4 hours.
- Reduction:
$$
\text{6-Nitro derivative} \xrightarrow{\text{H₂, Pd/C}} \text{6-Amino product}
$$
Yield: 75–85% in methanol at 40 psi H₂.
Method B: Direct Amination
Using Buchwald-Hartwig coupling:
$$
\text{6-Bromo-thiazolo[5,4-b]pyridine} + \text{NH₃} \xrightarrow{\text{Pd(OAc)₂, XantPhos}} \text{6-Amino product}
$$
Conditions:
Installation of the 7-Ethanone Moiety
The ethanone group is typically introduced via Friedel-Crafts acylation or nucleophilic substitution:
Friedel-Crafts Acylation:
$$
\text{Thiazolo[5,4-b]pyridine} + \text{AcCl} \xrightarrow{\text{AlCl₃}} \text{7-Acetyl derivative}
$$
Challenges:
- Heterocyclic systems often exhibit low reactivity toward electrophilic substitution.
- Solution: Use directing groups (e.g., amino) to enhance regioselectivity.
Nucleophilic Acylation:
Activation of position 7 with a leaving group (e.g., Cl), followed by displacement with an acetyl anion equivalent:
$$
\text{7-Chloro derivative} + \text{CH₃COK} \xrightarrow{\text{DMSO}} \text{7-Acetyl product}
$$
Yield: 60–70% under anhydrous conditions.
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Functionalization
- Pyridine Precursor Synthesis:
- 3-Amino-4-acetylpyridine prepared via Vilsmeier-Haack reaction.
- Thiazole Formation: Hantzsch cyclization with thioacetamide.
- Amination: Nitration followed by catalytic hydrogenation.
Overall Yield: 40–50% (3 steps).
Route 2: Direct Assembly via Gould-Jacobs Reaction
- Enamine Preparation: 2-Amino-3-cyanopyridine treated with acetic anhydride.
- Cyclization: Sulfur-mediated ring closure.
- Acetylation: Friedel-Crafts acylation at position 7.
Advantages: Fewer steps, higher regiocontrol.
Yield: 55–60% (3 steps).
Optimization and Scale-Up Considerations
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 3 |
| Key Reagents | Thioacetamide | Elemental S |
| Temperature Range | 25–140°C | 80–140°C |
| Overall Yield | 40–50% | 55–60% |
| Purity (HPLC) | ≥95% | ≥97% |
Critical Factors:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane).
- Stability: Intermediate nitro compounds require storage at –20°C to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- The target compound’s thiazolo[5,4-b]pyridine core distinguishes it from thiazolo-indole (e.g., ) and pyrrolo-pyrimidine systems (e.g., ).
- Substituents like bromo () and fluoro () in analogs influence electronic properties and reactivity compared to the target’s methyl and amino groups.
Physicochemical and Regulatory Considerations
- Solubility and Stability: The target’s amino and methyl groups may enhance water solubility compared to bromo/hydroxy-substituted analogs (). Thiophene-containing derivatives () likely exhibit higher lipophilicity.
- Safety Profiles : While 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one () is regulated for fragrance use, pharmaceutical analogs like the target compound would require rigorous toxicity studies.
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